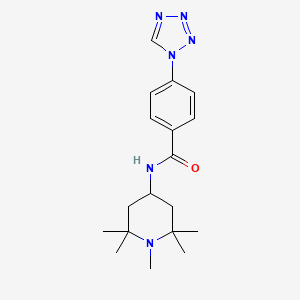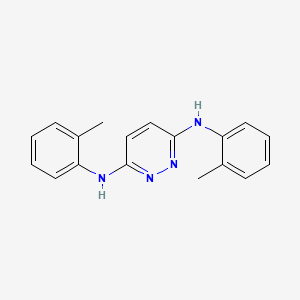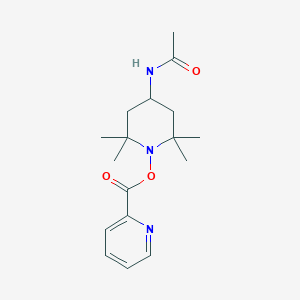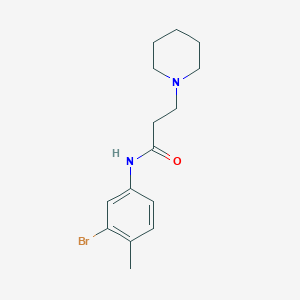![molecular formula C19H16F3N5O3 B11505433 1-benzyl-N-(2-methoxyphenyl)-5-[(2,2,2-trifluoroacetyl)amino]triazole-4-carboxamide](/img/structure/B11505433.png)
1-benzyl-N-(2-methoxyphenyl)-5-[(2,2,2-trifluoroacetyl)amino]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-N-(2-METHOXYPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-N-(2-METHOXYPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Benzyl Group: This step may involve a nucleophilic substitution reaction.
Attachment of the Methoxyphenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.
Incorporation of the Trifluoroacetamido Group: This step may involve an acylation reaction using trifluoroacetic anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-N-(2-METHOXYPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Palladium catalysts for Suzuki or Heck coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-BENZYL-N-(2-METHOXYPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Lacks the methoxyphenyl group.
1-BENZYL-N-(2-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Lacks the trifluoroacetamido group.
Uniqueness
1-BENZYL-N-(2-METHOXYPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the presence of both the methoxyphenyl and trifluoroacetamido groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H16F3N5O3 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
1-benzyl-N-(2-methoxyphenyl)-5-[(2,2,2-trifluoroacetyl)amino]triazole-4-carboxamide |
InChI |
InChI=1S/C19H16F3N5O3/c1-30-14-10-6-5-9-13(14)23-17(28)15-16(24-18(29)19(20,21)22)27(26-25-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,23,28)(H,24,29) |
InChI Key |
RCMLFFCNAARCCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-methoxy-6-(propylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11505353.png)
![1-(Furan-2-yl)-3-methoxy-13,14-dihydronaphtho[1,2-i][1,9]phenanthroline-2-carbonitrile](/img/structure/B11505359.png)
![4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11505360.png)

![4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11505365.png)

![Ethyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11505387.png)
![Acetamide, 2-[(4-fluorobenzenesulfonyl)(methyl)amino]-N-phenethyl-](/img/structure/B11505395.png)

![2-furyl{1-[(4-isopropylphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}methanone](/img/structure/B11505408.png)
![Ethyl 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B11505409.png)


![Ethyl 4-[({3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11505429.png)
